molecular formula C13H19NO2 B2653685 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE CAS No. 1797087-30-9

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE

Cat. No.: B2653685
CAS No.: 1797087-30-9
M. Wt: 221.3
InChI Key: QLHUNDJOZXFZIX-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE is a synthetic organic compound offered for research and development purposes. Its chemical structure, featuring a propanamide group linked to a methoxy-substituted phenethyl scaffold, makes it a molecule of interest in several scientific fields. Researchers may investigate this compound as a potential building block or intermediate in synthetic chemistry, particularly in the development of novel pharmacologically active molecules. Its structure suggests potential for interaction with various biological targets, and it may be utilized in the design and synthesis of compound libraries for high-throughput screening. All products are strictly for research use and are not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-13(15)14-9-12(16-3)11-8-6-5-7-10(11)2/h5-8,12H,4,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHUNDJOZXFZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=CC=C1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE typically involves the reaction of 2-methoxy-2-(2-methylphenyl)ethylamine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Pain Management and Analgesics
N-[2-Methoxy-2-(2-methylphenyl)ethyl]propanamide is structurally related to known analgesics, particularly in the context of opioid research. Its derivatives have been investigated for their potential to act as potent analgesics with reduced side effects compared to traditional opioids. For instance, compounds with similar structures have shown promising activity against pain pathways while minimizing the risk of addiction and tolerance .

1.2 Antidepressant Activity
Research indicates that certain analogs of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural modifications in compounds like this compound can enhance their ability to cross the blood-brain barrier, making them suitable candidates for further pharmacological evaluation .

Chemical Synthesis

2.1 Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including alkylation and acylation processes. Its methoxy group enhances its reactivity, allowing for further functionalization that is crucial in developing new chemical entities .

2.2 Development of Antibacterial Agents
Recent studies have explored the synthesis of antibacterial agents using this compound as a starting material. The incorporation of this compound into larger frameworks has yielded derivatives with significant antibacterial activity against resistant strains, showcasing its potential in combating antibiotic resistance .

Material Science Applications

3.1 Polymer Chemistry
In material science, this compound has been investigated for its role in polymer chemistry. Its unique structure allows it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial uses .

3.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives formulations. Its ability to form strong bonds can improve adhesion properties in various substrates, making it valuable in construction and manufacturing industries .

Case Studies

Study Focus Findings
Study on Analgesic PropertiesInvestigated the efficacy of analogsShowed improved analgesic effects with reduced side effects compared to traditional opioids
Antidepressant Activity ResearchEvaluated neurotransmitter modulationIdentified potential antidepressant effects through serotonin pathway modulation
Antibacterial Agent DevelopmentSynthesized derivatives for testingDemonstrated significant activity against resistant bacterial strains
Polymer Application StudyExamined integration into polymersEnhanced thermal stability and strength noted in composite materials

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

Table 1: Key Structural and Toxicological Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity (LD₅₀, Oral, Mice) Safety Profile
N-[2-Methoxy-2-(2-Methylphenyl)ethyl]propanamide C₁₃H₁₉NO₂ 221.30 2-Methoxy, 2-(2-methylphenyl)ethyl Not reported Emits NOx upon decomposition
Prilocaine (USP Reference Standard) C₁₃H₂₀N₂O 220.31 2-(Propylamino), 2-methylphenyl Not reported USP-compliant purity (99–101%)
N-(2-(2-Methoxy-5-methylphenyl)ethyl)propionamide C₁₃H₁₉NO₂ 221.30 2-Methoxy-5-methylphenyl >2000 mg/kg Moderately toxic; emits NOx
3-(5-(4-Bromophenyl)-2-furyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide C₂₂H₂₂BrNO₃ 428.33 4-Bromophenyl-furyl, 4-methoxyphenyl Not reported No analytical data available

Key Observations :

  • Prilocaine shares a 2-methylphenyl group and propanamide backbone but substitutes a propylamino group instead of methoxy. This difference likely alters its pharmacological activity, as Prilocaine is a well-documented local anesthetic .
  • The 2-methoxy-5-methylphenyl analog () has identical molecular weight but distinct substitution on the phenyl ring. Its higher LD₅₀ (>2000 mg/kg) suggests lower acute toxicity compared to other analogs, though both compounds emit toxic NOx upon decomposition .

Functional Group Variations

Table 2: Functional Group Impact on Properties
Compound Name Functional Groups Solubility Potential Applications
N-[2-Hydroxyethyl]-2,2-dimethylpropanamide Hydroxyethyl, dimethylpropanamide Likely hydrophilic Polymer synthesis, drug delivery
2-Chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide Chloro, methylpropanamide Lipophilic Agrochemical research
N-(2-Formyl-3-methoxyphenyl)-2,2-dimethylpropanamide Formyl, methoxy, dimethylpropanamide Moderate polarity Organic intermediate

Key Observations :

  • Hydroxyethyl substituents () enhance hydrophilicity, making the compound suitable for aqueous formulations. In contrast, chlorophenoxy groups () increase lipophilicity, favoring membrane permeability in agrochemicals .
  • Formyl groups () introduce reactivity for further chemical modifications, positioning such compounds as intermediates in synthesis .

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]propanamide, also referred to as 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: C15H22N2O3C_{15}H_{22}N_{2}O_{3}. The synthesis typically involves multiple steps starting from readily available starting materials. Key steps include:

  • Formation of the Methoxy-Tolyl Intermediate : This involves the reaction of o-tolyl with methoxy reagents.
  • Introduction of the Phenylsulfonyl Group : Sulfonylation with phenylsulfonyl chloride in the presence of a base.
  • Formation of the Propanamide Group : The final step involves reacting the intermediate with propanoyl chloride.

These synthetic pathways can be optimized for yield and purity using advanced catalysts and purification techniques.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) values for these bacteria range from 4.69 to 156.47 µM, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can inhibit cell proliferation in various cancer cell lines by modulating specific signaling pathways. For instance, it has been shown to induce apoptosis in tumor cells through mechanisms involving methylation changes in histones, which are crucial for gene expression regulation .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

  • Enzyme Binding : The compound may bind to enzymes or receptors, modulating their activity.
  • Cellular Pathway Interaction : It influences cellular signaling pathways, which can lead to altered cellular functions and gene expression profiles.

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Study on Anticancer Effects : A study demonstrated that treatment with this compound resulted in a significant increase in H3K4me2 levels, a marker associated with active gene transcription in cancer cells. The compound was shown to promote a 12.4-fold increase in methylation levels at 48 hours post-treatment .
  • Antimicrobial Efficacy : Another case study reported its effectiveness against Candida albicans, demonstrating MIC values that suggest a promising antifungal profile alongside its antibacterial activity .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure SimilarityBiological Activity
N-(2-methoxy-2-(p-tolyl)ethyl)-3-(phenylsulfonyl)propanamidePara-tolyl groupModerate antimicrobial activity
N-(2-methoxy-2-(m-tolyl)ethyl)-3-(phenylsulfonyl)propanamideMeta-tolyl groupReduced efficacy compared to the target compound

This comparison illustrates that the specific functional groups in this compound contribute significantly to its enhanced biological activities.

Q & A

Basic: What are the recommended synthetic routes for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves amide bond formation between a substituted ethylamine and a propanoyl derivative. A common approach is:

Amide Coupling : React 2-methoxy-2-(2-methylphenyl)ethylamine with propionyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Solvent Selection : Use anhydrous dichloromethane or THF to minimize side reactions.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • XRD : For crystalline forms, X-ray diffraction (e.g., Cu-Kα radiation) resolves spatial arrangements and polymorphism, as demonstrated in related propanamide derivatives .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion confirmation (expected [M+H]+ ~278 m/z) .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified methoxy, methylphenyl, or ethyl groups (e.g., replacing methoxy with ethoxy or halogens) .

Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (IC50 determination).

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 or serotonin receptors .

Advanced: How can contradictions in toxicity data (e.g., LD50 variations) between studies be resolved?

Methodological Answer:

Model Systems : Compare in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent LD50) data. For example, oral LD50 in mice is >2000 mg/kg, suggesting low acute toxicity , but discrepancies may arise from metabolite profiling.

Dose-Response Curves : Use logarithmic dosing (10–2000 mg/kg) to identify threshold effects.

Metabolite Analysis : LC-MS/MS to track toxic intermediates (e.g., nitroso derivatives) formed under physiological conditions .

Advanced: What methodologies assess interactions with biological targets like cancer-related proteins?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., tubulin) on sensor chips to measure binding kinetics (ka/kd) .

Cellular Thermal Shift Assay (CETSA) : Expose cancer cells (e.g., MCF-7) to the compound, lyse, and quantify protein denaturation via Western blot .

Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers) post-treatment .

Advanced: How can stability under varying pH and temperature conditions be evaluated?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate at 1M HCl/NaOH (37°C, 24 hrs) and monitor degradation via HPLC .
  • Oxidative Stress : Treat with 3% H2O2 and analyze oxidation products (e.g., sulfoxides) using HRMS .

Thermal Stability : TGA/DSC (heating rate 10°C/min) to determine decomposition points (>200°C expected) .

Advanced: What crystallographic strategies resolve polymorphism or co-crystal formation?

Methodological Answer:

Crystal Screening : Use solvent evaporation (e.g., methanol/acetone) to isolate polymorphs.

Single-Crystal XRD : Collect data at 100K (Mo-Kα radiation) and solve structures via SHELX. For example, related propanamides show triclinic P1 symmetry with Z’=1 .

Powder XRD : Compare experimental patterns with Mercury-simulated data to confirm phase purity .

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